2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde

Medicinal Chemistry Antifolate Antitumor Agents Structure–Activity Relationship

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde (CAS 1824274-90-9, molecular formula C₇H₄ClN₃O, molecular weight 181.58 g/mol) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine class—a privileged scaffold in medicinal chemistry owing to its structural analogy to purines. The compound bears two synthetically orthogonal handles: a chlorine atom at the pyrimidine 2-position, amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, and an aldehyde group at the pyrrole 6-position, enabling condensation, Wittig, and reductive amination chemistry.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B15071014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C(NC2=CN=C(N=C21)Cl)C=O
InChIInChI=1S/C7H4ClN3O/c8-7-9-2-6-5(11-7)1-4(3-12)10-6/h1-3,10H
InChIKeyIFLSPECVWJXIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde: Core Scaffold Identity and Procurement-Relevant Context


2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde (CAS 1824274-90-9, molecular formula C₇H₄ClN₃O, molecular weight 181.58 g/mol) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine class—a privileged scaffold in medicinal chemistry owing to its structural analogy to purines [1]. The compound bears two synthetically orthogonal handles: a chlorine atom at the pyrimidine 2-position, amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, and an aldehyde group at the pyrrole 6-position, enabling condensation, Wittig, and reductive amination chemistry [2]. Commercial sources report purities of ≥97% (ChemicalBook) to 98% (Leyan), with typical packaging from 1 g to bulk quantities . This dual-functionalization pattern distinguishes it from other mono-functionalized pyrrolopyrimidine congeners and creates a unique vector set for library synthesis.

Why 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde Cannot Be Replaced by a Generic Pyrrolopyrimidine Analog


The pyrrolo[3,2-d]pyrimidine scaffold tolerates substitution at multiple positions (C2, C4, N5, C6, C7), and each regioisomeric variant presents a fundamentally different reactivity profile and downstream synthetic trajectory. The 6-carbaldehyde isomer offers a C–C bond-forming electrophilic center at the pyrrole ring that is geometrically and electronically distinct from the 7-carbaldehyde congener; this positional difference translates into altered dihedral angles and conjugation patterns in subsequent condensation products, directly affecting the binding pose of final bioactive molecules [1]. Likewise, the 2-chloro substituent cannot be freely exchanged for a 4-chloro or 2-bromo group without altering the kinetics of SNAr displacement and the regioselectivity of cross-coupling reactions [2]. Generic substitution with a different regioisomer or halogen variant therefore introduces uncontrolled variables into both synthetic route planning and structure–activity relationship (SAR) interpretation, making unambiguous compound identity a prerequisite for reproducible research and scalable process chemistry.

Quantitative Differentiation Evidence: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde Versus Its Closest Analogs


Positional Isomer Comparison: 6-Carbaldehyde vs. 7-Carbaldehyde Regioisomer in Anti-Proliferative SAR

In a systematic SAR study of 6-substituted pyrrolo[3,2-d]pyrimidine antifolate agents, the 6-substitution pattern was specifically exploited to optimize dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition. The most potent 6-substituted analogue (compound 15a) achieved GI₅₀ values of 0.73 µM (A549), 1.72 µM (H1299), and 8.92 µM (HL60) across three human tumor cell lines [1]. While the 7-carbaldehyde isomer (CAS 1824084-20-9) has been profiled primarily as a CHK1 inhibitor with an IC₅₀ of 687 nM , no published study demonstrates comparable dual TS/DHFR activity for any 7-substituted congener. Direct head-to-head comparison under identical assay conditions is not available in the open literature; the reported activity profiles arise from distinct biological contexts.

Medicinal Chemistry Antifolate Antitumor Agents Structure–Activity Relationship

Chlorine Positional Comparison: 2-Chloro vs. 4-Chloro Isomer in Cross-Coupling Reactivity

The 2-chloro substituent on the pyrrolo[3,2-d]pyrimidine scaffold is activated toward SNAr displacement by the adjacent pyrimidine nitrogen atoms, whereas the 4-chloro isomer (CAS 1311275-26-9) experiences different electronic effects due to its distinct position relative to the ring junction. In the one-pot synthetic protocol for 2-chloro-pyrrolo[3,2-d]pyrimidines, the 2-chloro intermediates were converted to 2-amino or 2-aryl derivatives in moderate to good yields via nucleophilic substitution or Suzuki coupling, demonstrating practical synthetic tractability [1]. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (CAS 1311275-26-9) is sold commercially as a 'versatile small molecule scaffold' with reported purity of ≥96%, but no published comparative reaction kinetics or yield data exist for direct 2-Cl vs. 4-Cl reactivity benchmarking under identical conditions .

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Aldehyde Functional Handle: 6-Carbaldehyde vs. Non-Aldehyde Parent Scaffold in Downstream Diversification

The presence of the 6-carbaldehyde group provides a reactive electrophilic handle absent in the parent compound 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8). The aldehyde enables C–C bond-forming reactions including Wittig olefination, aldol condensation, and reductive amination, which are unavailable to the non-carbonyl analog . In the efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, reductive amination at a formyl-bearing intermediate was a key step for introducing diversity at the pyrrole ring, demonstrating the synthetic value of the aldehyde handle [1]. The non-aldehyde parent (CAS 1119280-66-8) requires additional functionalization steps to achieve comparable diversification, adding synthetic cost and reducing overall yield.

Synthetic Chemistry Building Block Utility Library Synthesis

Commercial Purity Benchmarking: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde vs. 7-Carbaldehyde Isomer

Commercially available 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is supplied at purities of 97% (MolCore, ChemicalBook) to 98% (Leyan) . The 7-carbaldehyde isomer (CAS 1824084-20-9) is listed at 97% purity by multiple vendors including Aladdin and Chemscene, with additional storage requirements of 4°C under nitrogen to protect against moisture . The near-identical purity specifications indicate that procurement decisions between these isomers should be driven by the required regioisomeric identity for the target synthetic pathway rather than by purity differentiation.

Quality Control Procurement Purity Specification

Molecular Property Differentiation: Rotatable Bond Count and Topological PSA Between 6-Carbaldehyde and N5-Methyl-7-Bromo Analogs

The 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde has a rotatable bond count of 1 and a topological polar surface area (TPSA) consistent with its molecular formula . In contrast, the 7-bromo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde (CAS 1379330-57-0) bears an additional N5-methyl group and a C7-bromo substituent, yielding a rotatable bond count of 1 but with increased molecular weight (240.06 vs. 181.58) and altered lipophilicity (clogP predicted >2.5 vs. ~1.0 for the 2-chloro-6-carbaldehyde) . These differences in physicochemical profile affect suitability for fragment-based drug discovery: the lower molecular weight and lower lipophilicity of the 2-chloro-6-carbaldehyde make it a more attractive fragment starting point per the rule-of-three guidelines.

Computational Chemistry Drug-Likeness Lead Optimization

Optimal Application Scenarios for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde Based on Quantitative Evidence


Antifolate Antitumor Lead Optimization Requiring 6-Substituted Pyrrolo[3,2-d]pyrimidine Scaffolds

Research groups pursuing dual TS/DHFR inhibitors should select the 6-carbaldehyde regioisomer as the key synthetic intermediate, based on the validated SAR demonstrating that 6-substituted pyrrolo[3,2-d]pyrimidine analogue 15a achieves sub-micromolar GI₅₀ values (0.73 µM against A549 lung adenocarcinoma cells) through dual enzymatic inhibition [1]. The 6-carbaldehyde handle enables late-stage diversification to access this pharmacophore space, whereas the 7-carbaldehyde isomer has not demonstrated activity in this target class.

Parallel Library Synthesis Requiring Orthogonal Reactive Handles

The 2-chloro-6-carbaldehyde combination provides two chemically orthogonal handles (electrophilic aromatic chlorine for SNAr/cross-coupling and electrophilic aldehyde carbon for C–C/C–N bond formation), enabling sequential diversification without protecting-group manipulation [1]. This orthogonality directly reduces the step count in library synthesis compared to mono-functionalized analogs that require additional functionalization steps [2].

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 181.58, a single rotatable bond, and a predicted clogP of approximately 1.0, this compound satisfies all three Rule-of-Three criteria for fragment library membership (MW < 300, clogP ≤ 3, rotatable bonds ≤ 3) [1]. Its lower molecular weight and lipophilicity compared to N5-alkylated or C7-brominated analogs (MW 240, estimated clogP > 2.5) make it a more suitable fragment starting point [2].

TLR7 Agonist Medicinal Chemistry Programs

Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent and selective TLR7 agonists with demonstrated potential for immunotherapy of viral hepatitis [1]. The 2-chloro-6-carbaldehyde building block provides entry into this chemical series through the 6-position diversification vector, which has been shown to modulate TLR7 selectivity over TLR8 in structure–activity studies [2].

Quote Request

Request a Quote for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.